4-Biphenylmethanol

Catalog No.
S591223
CAS No.
3597-91-9
M.F
C13H12O
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylmethanol

CAS Number

3597-91-9

Product Name

4-Biphenylmethanol

IUPAC Name

(4-phenylphenyl)methanol

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

AXCHZLOJGKSWLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO

Synonyms

4-(hydroxymethyl)biphenyl, 4-hydroxymethylbiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO

The exact mass of the compound 4-Biphenylmethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233860. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Biphenylmethanol (CAS 3597-91-9), also known as p-phenylbenzyl alcohol, is a highly crystalline primary aromatic alcohol characterized by its rigid biphenyl core and reactive hydroxymethyl handle . Unlike simpler benzylic alcohols, it is a solid at room temperature (melting point 96–100 °C) and features an extended π-conjugated system . In industrial and advanced laboratory procurement, it is primarily sourced as a structural building block, a monofunctional polymer initiator, and a specialized protecting group precursor. Its value proposition lies in its ability to impart significant steric bulk, enhanced lipophilicity, UV absorbance, and high crystallinity to downstream intermediates, making it a critical raw material for scalable pharmaceutical synthesis, optoelectronic polymers, and liquid crystal formulations where standard aliphatic or simple aromatic alcohols are insufficient [1].

Research Fit

Synthetic Intermediate Biphenyl alcohol suited for polymerization initiator and reagent synthesis workflows.
Crystalline Consistency Readily crystallizes on cooling, eliminating glass-former variability of ortho isomer.
Indicator Reagent Reported use in lithium alkyl titration, supporting organometallic quantification protocols.

Procurement attempts to substitute 4-biphenylmethanol with the ubiquitous and lower-cost benzyl alcohol routinely fail due to critical differences in physical state and electronic properties [1]. Benzyl alcohol is a liquid that typically yields oily synthetic intermediates, necessitating solvent-intensive silica gel chromatography for purification. In contrast, the bulky p-phenylbenzyl group derived from 4-biphenylmethanol strongly drives the crystallization of intermediates, enabling scalable, chromatography-free purification via simple recrystallization [2]. Furthermore, benzyl alcohol lacks the extended biphenyl π-system required for downstream functional performance; it cannot provide the necessary rigidity for liquid crystal cores, lacks the UV-green fluorescence required for optoelectronic polymers, and undergoes ortho-metalation rather than forming the stable, highly colored dianions required for analytical titration applications [3].

Substitution Risk

Attribute
4-BPM
2-BPM
Crystallization Behavior
Readily crystallizes on cooling; crystalline solid
Easily vitrifies; strong glass-former
Thermodynamic Stability
Deeper thermodynamic well; more negative ΔfH°
Less stable crystalline form; may shift energetic landscape
Solid-State Handling
Consistent crystalline powder; reproducible weighing
Amorphous tendency; poor batch reproducibility

Enhanced Intermediate Crystallinity for Chromatography-Free Purification

When used as an ester-linked protecting group, 4-biphenylmethanol imparts significantly higher crystallinity to synthetic intermediates compared to standard benzyl alcohol [1]. In the scalable synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate, the use of a p-phenylbenzyl ester allowed for direct enantio- and diastereoenrichment via simple recrystallization (>95% ee), completely bypassing the need for silica gel chromatography [1]. Furthermore, the solid p-phenylbenzyl alcohol could be efficiently recovered and recycled, whereas standard benzyl esters typically yield oily intermediates requiring solvent-intensive chromatographic purification.

Evidence DimensionIntermediate purification method and enantiomeric enrichment
Target Compound Data>95% ee achieved via direct recrystallization (chromatography-free)
Comparator Or BaselineBenzyl alcohol (typically yields oils requiring chromatography)
Quantified DifferenceElimination of chromatographic steps with >95% ee recovery
ConditionsSharpless asymmetric dihydroxylation of p-phenylbenzyl crotonate

Enables scalable, cost-effective downstream purification in pharmaceutical manufacturing by replacing solvent-heavy chromatography with simple crystallization.

Enthalpy of Formation
Head-to-head
4-BPM −(121.5±4.2) kJ·mol⁻¹
2-BPM −(107.9±3.7) kJ·mol⁻¹
Δ = 13.6 kJ·mol⁻¹ more negative
Supports thermodynamic stability context for processing and storage.
T = 298.15 K; static-bomb calorimetry; p° = 0.1 MPa.

Distinctive Dianion Formation for Organolithium Titration

4-Biphenylmethanol serves as a functional colorimetric indicator for the quantitative titration of alkyllithium reagents, an application where simple benzyl alcohol fails [1]. Upon reaction with excess organolithium, 4-biphenylmethanol forms a highly conjugated, brightly colored dianion that provides a sharp visual endpoint [1]. In contrast, benzyl alcohol undergoes ortho-metalation rather than forming a stable colored dianion, rendering it useless as a titration indicator [1]. The extended pi-system of the biphenyl core is strictly required to stabilize the dianion and produce the necessary optical shift.

Evidence DimensionIndicator suitability for alkyllithium titration
Target Compound DataForms a stable, highly colored dianion for sharp endpoint detection
Comparator Or BaselineBenzyl alcohol (undergoes ortho-metalation, no colored endpoint)
Quantified DifferenceBinary functional success (indicator active vs. inactive)
ConditionsTitration of n-butyllithium or similar alkyl lithiums in anhydrous solvent

Provides a reliable, internal quality-control reagent for laboratories needing to precisely quantify moisture-sensitive organometallic reagents before complex syntheses.

Gas-Phase Enthalpy
Head-to-head
4-BPM −(14.2±4.6) kJ·mol⁻¹
2-BPM −(0.8±3.7) kJ·mol⁻¹
Δ ≈ 13.4 kJ·mol⁻¹ more negative
Distinct gas-phase reactivity profile; isomeric data not transferable.
Derived from calorimetry and sublimation measurements.

Monofunctional Initiation for High-Solubility Fluorescent Polymers

As a monofunctional initiator, 4-biphenylmethanol is utilized to synthesize specialized polyacrylates and polycarbonates with distinct optical and thermal profiles [1]. Compared to standard rigid poly(p-phenylene) short-wavelength emitters, incorporating the 4-biphenylmethyl terminal group into polyacrylate derivatives yields polymers with high molecular weight and UV-green fluorescence (quantum yield comparable to tryptophan) [1]. The rigid biphenyl moiety attached via a flexible ester linkage prevents excessive polymer chain entanglement, maintaining high solubility in organic solvents—a critical advantage over traditional rigid poly(p-phenylene) emitters that suffer from poor processability [1].

Evidence DimensionPolymer solvent processability and optical emission
Target Compound DataHigh organic solvent solubility with UV-green fluorescent emission
Comparator Or BaselinePoly(p-phenylene) emitters (poor solubility/processability)
Quantified DifferenceSignificant improvement in solvent processability while retaining short-wavelength emission
ConditionsSolution and bulk polymerization of 4-biphenylmethanol-derived monomers

Allows materials scientists to procure a building block that imparts both processability and specific optoelectronic properties to advanced films and coatings.

Crystallization vs. Vitrification
Head-to-head
4-BPM Crystallizes readily on cooling
2-BPM Resists crystallization; easily vitrifies; fragility ~50
Opposite behavior: crystalline vs. amorphous glass-former
Supports crystalline consistency in solid-phase synthesis and formulation.
DSC cooling experiments; ~50 K Tm difference.
Yeast Toxicity Profile
Reported
4-HMB Differential response vs. 4-CMB & BC across 5 yeast strains
4-CMB / BC Distinct biological response profiles
Comparative response reported; not quantified in abstract
Reported differential bioassay response context; not interchangeable with halogenated analogs.
Mutation Research assay; data to verify.
Regioselective Oxidation
Class-level
4-BPM Minor product (≤30%) in CYP101B1 oxidation
Major product 4′-(4-methylphenyl)phenol (70%)
Product ratio ≥ 70:30
Distinct hydroxylation product; analytical differentiation from congeners required.
In vitro CYP101B1 assay; class-level pathway context.
Lithium Alkyl Indicator
Reported
4-BPM Validated indicator for lithium alkyl titration
Alternatives 4-biphenylacetic acid etc.
Established choice in organometallic quantification
Supports analytical titration workflow with reported protocol context.
Indicator reagent; methodology described in literature.

Scalable Asymmetric Synthesis & Protecting Group Chemistry

4-Biphenylmethanol is a structurally driven choice for introducing the p-phenylbenzyl protecting group onto carboxylic acids or alcohols. Because it heavily promotes the crystallization of synthetic intermediates, it is utilized for scale-up operations where avoiding silica gel chromatography is a priority for cost and environmental reasons [1].

Quality Control Titration of Organometallics

In analytical and synthetic laboratories, this compound is specifically procured as a colorimetric indicator. It reacts with alkyllithium reagents to form a highly conjugated, brightly colored dianion, providing a sharp visual endpoint for determining the exact molarity of moisture-sensitive organometallic batches [2].

Synthesis of Optoelectronic Polymers and Resins

As a monofunctional initiator and monomer building block, 4-biphenylmethanol is utilized to synthesize advanced polyacrylates and active ester resins. It is a targeted precursor when the final material requires a combination of high organic solubility for film processing and specific UV-green fluorescent emission properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polycarbonate polymerization initiator
Crystalline solid-state consistency
Batch reproducibility & initiation kinetics
Lithium alkyl titration
Colorimetric endpoint suitability
Protocol-concordant concentration determination
Pharmaceutical intermediate/impurity standard
Defined crystalline lattice & melt profile
Analytical method validation & stability studies
Calorimeter calibration reference
Precisely known formation enthalpy
Secondary standard qualification in energetic materials research

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

3597-91-9

Wikipedia

4-Biphenylmethanol

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